molecular formula C18H20N6O3 B2362800 2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide CAS No. 2034620-93-2

2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide

Cat. No.: B2362800
CAS No.: 2034620-93-2
M. Wt: 368.397
InChI Key: SXHXOLVMOOUHSO-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as adenosine triphosphate (ATP) and uridine triphosphate (UTP). The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neuronal signaling. MRS2500 has been extensively studied in scientific research due to its potential therapeutic applications.

Scientific Research Applications

For detailed and specific applications related to "2-(2-methoxyethoxy)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isonicotinamide," it may be necessary to conduct further targeted research, including synthesis and characterization studies, to uncover its potential scientific applications. This could involve examining the compound's interactions with biological targets, its physicochemical properties, and its potential role in the development of new therapeutic agents or material science applications.

References:

  • The papers provided in the search results, although not directly related to the specified compound, can serve as a foundation for understanding the broader context of chemical synthesis and application research. For example, studies on similar compounds, such as those involving isonicotinamide derivatives and their biological activities, offer insights into how structural variations can influence biological efficacy and receptor selectivity (Ravinesh Mishra et al., 2010), (J. G. Ruano et al., 2005).

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-13-3-5-15(6-4-13)24-16(21-22-23-24)12-20-18(25)14-7-8-19-17(11-14)27-10-9-26-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHXOLVMOOUHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=NC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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